1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone
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Overview
Description
1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as ETT or 4-Ethylthio-1-(4-ethylphenyl)-2-methyl-1H-tetrazole.
Scientific Research Applications
Microwave-Assisted Synthesis for Anti-Breast Cancer Agents
Research by Mahmoud et al. (2021) utilized a related compound as a building block for synthesizing thiazole derivatives, showing promising anticancer activities against MCF-7 tumor cells, highlighting the compound's potential as a precursor in developing anti-breast cancer agents (Mahmoud et al., 2021).
Antimicrobial and Anticandidal Activities
Kaplancıklı et al. (2014) synthesized derivatives showing potent anticandidal agents with weak cytotoxicities. This study underscores the potential of such compounds in creating effective treatments against Candida infections (Kaplancıklı et al., 2014).
Anticholinesterase Activities
Another study by Abu Mohsen et al. (2014) synthesized derivatives to investigate their anticholinesterase activities, offering insights into their potential application in treating diseases related to the cholinergic system, such as Alzheimer's (Abu Mohsen et al., 2014).
HIV-1 Replication Inhibition
Che et al. (2015) discovered derivatives inhibiting HIV-1 replication, pointing towards the therapeutic potential of these compounds in HIV treatment (Che et al., 2015).
Mechanism of Action
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-3-9-4-6-10(7-5-9)11(17)8-18-12-13-14-15-16(12)2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIAFHWWPKOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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